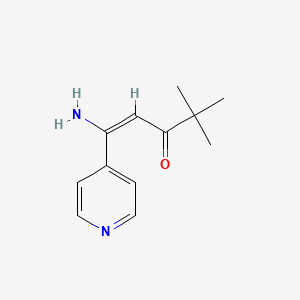
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one, also known as A-967, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is not fully understood, but it is believed to act on the GABAergic system in the brain. Specifically, this compound has been shown to enhance the activity of GABA-A receptors, which are responsible for the inhibitory effects of the neurotransmitter GABA in the brain. This results in an overall decrease in neuronal excitability, which may contribute to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
In addition to its effects on the GABAergic system, this compound has been shown to modulate other neurotransmitter systems, such as the glutamatergic and noradrenergic systems. It has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one is its high potency and selectivity for GABA-A receptors, which makes it a useful tool for studying the GABAergic system in vitro and in vivo. However, its limited solubility and stability may pose challenges for its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the study of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one. One area of interest is its potential use as a lead compound for the development of new drugs for the treatment of neurological disorders. Additionally, further investigation into its mechanism of action and its effects on other neurotransmitter systems may provide insights into its therapeutic potential. Finally, the development of more stable and soluble analogues of this compound may overcome some of the limitations associated with its use in lab experiments.
Métodos De Síntesis
The synthesis of 1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one involves the reaction of 4-pyridinecarboxaldehyde with 1,3-cyclopentanedione in the presence of ammonium acetate. The resulting product is then treated with methylamine to yield this compound.
Aplicaciones Científicas De Investigación
1-amino-4,4-dimethyl-1-(4-pyridinyl)-1-penten-3-one has been studied extensively for its potential applications in the fields of pharmacology and medicinal chemistry. It has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. Additionally, this compound has been investigated for its potential use as a lead compound for the development of new drugs for the treatment of various neurological disorders, such as epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
(E)-1-amino-4,4-dimethyl-1-pyridin-4-ylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11(15)8-10(13)9-4-6-14-7-5-9/h4-8H,13H2,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBQGQZIKQNKQRB-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=C(C1=CC=NC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C(\C1=CC=NC=C1)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-benzothiazole](/img/structure/B5767786.png)
![2-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5767793.png)

![3-bromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5767802.png)
![(2-chloro-6-fluorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5767811.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5767843.png)
![4-bromo-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5767847.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl cyclopropanecarboxylate](/img/structure/B5767850.png)